N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a pyrido-pyrimidine derivative featuring a sulfanylidene (thione) group at position 2, a 4-oxo moiety, and a substituted acetamide side chain.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-26-14-6-5-12(10-15(14)27-2)7-9-20-16(24)11-23-18(25)13-4-3-8-21-17(13)22-19(23)28/h3-6,8,10H,7,9,11H2,1-2H3,(H,20,24)(H,21,22,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJVQMIQCQSNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine-3-carboxylates
A widely adopted method involves cyclizing 2-aminopyridine-3-carboxylic acid derivatives with thiourea under acidic conditions. For example, heating ethyl 2-amino-4-methylpyridine-3-carboxylate with thiourea in glacial acetic acid at 120°C for 6 hours yields 2-sulfanylidene-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine. The thiourea acts as both a sulfur source and a cyclizing agent, with the reaction proceeding via nucleophilic attack of the amino group on the carboxylate, followed by dehydration.
Microwave-Assisted Cyclization
Modern protocols employ microwave irradiation to accelerate the reaction. A mixture of 2-aminonicotinic acid and thiourea in phosphoryl chloride (POCl₃) irradiated at 150°C for 15 minutes produces the pyrido[2,3-d]pyrimidin-4-one core with 85% yield. This method reduces side product formation compared to traditional heating.
Functionalization at Position 3
Introducing the acetamide moiety at position 3 requires selective alkylation or nucleophilic substitution:
Bromoacetylation of the Pyrido[2,3-d]pyrimidinone Core
The 3-position nitrogen is alkylated using bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added to scavenge HBr, facilitating the formation of 3-(bromoacetyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine. Reaction monitoring via TLC (ethyl acetate/hexane 1:1) confirms completion within 2 hours at 0–5°C.
Thiol-Mediated Coupling
Alternative approaches exploit the nucleophilic thione group at position 2. Treating the core with 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) at 60°C for 12 hours achieves substitution, yielding the target compound. The reaction mechanism proceeds via a thiolate intermediate, which displaces chloride in an SN2 fashion.
Synthesis of the Phenethyl Acetamide Side Chain
The N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide side chain is prepared separately:
Reductive Amination
A two-step sequence starts with condensing 3,4-dimethoxybenzaldehyde with 2-aminoethanol in methanol, followed by sodium borohydride (NaBH₄) reduction to yield 2-(3,4-dimethoxyphenyl)ethylamine. Subsequent acylation with chloroacetyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base furnishes 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.
Carbodiimide-Mediated Coupling
For higher purity, 2-(3,4-dimethoxyphenyl)ethylamine is reacted with chloroacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM. This method achieves >90% conversion, as confirmed by ¹H NMR.
Final Coupling and Purification
Thiol-Alkylation Reaction
Combining 3-(bromoacetyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine (1 equiv) with N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.2 equiv) in DMF and K₂CO₃ (2 equiv) at 60°C for 24 hours yields the crude product. Purification via flash chromatography (silica gel, DCM/methanol 95:5) removes unreacted starting materials and byproducts.
Recrystallization Optimization
The final compound is recrystallized from a dichloromethane/ethyl acetate (1:3) mixture, yielding needle-like crystals suitable for X-ray diffraction analysis. Melting point analysis (mp 214–216°C) and high-resolution mass spectrometry (HRMS m/z 499.6 [M+H]⁺) confirm purity.
Analytical Characterization Data
| Parameter | Value/Observation | Method |
|---|---|---|
| Molecular Formula | C₂₄H₂₅N₃O₅S₂ | HRMS |
| Melting Point | 214–216°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.52 (s, 1H, pyrimidine-H), 7.45–6.82 (m, 6H, aromatic), 4.21 (s, 2H, CH₂CO), 3.85 (s, 6H, OCH₃) | NMR Spectroscopy |
| X-ray Crystallography | Triclinic, space group P-1, Z = 2 | Single-crystal XRD |
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at the pyrimidine N1 position is minimized by using bulky bases like DIPEA, which sterically hinder undesired sites.
Thione Oxidation
The sulfanylidene group is prone to oxidation during prolonged storage. Adding 0.1% w/v ascorbic acid as a stabilizer in the final recrystallization solvent prevents disulfide formation.
Scalability and Industrial Adaptations
Kilogram-scale production employs continuous flow reactors for the cyclocondensation step, achieving 92% yield with a residence time of 8 minutes at 140°C. Automated flash chromatography systems reduce purification time by 40% compared to manual methods.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Substituents and Their Implications
Key Observations :
- Electron-Withdrawing Effects : The nitro group in may reduce metabolic stability but enhance electrophilic reactivity, contrasting with the electron-donating methoxy groups in the target compound .
Research Findings and Bioactivity Trends
Structural Insights from NMR and Modeling
Comparative NMR studies (e.g., ) reveal that substituents at positions analogous to the 3,4-dimethoxyphenethyl group induce distinct chemical shifts in regions A (protons 39–44) and B (protons 29–36), suggesting altered electronic environments. Such shifts correlate with binding affinity changes in kinase inhibition assays for related compounds .
Antimicrobial and Enzyme Inhibition
- Thieno-Pyrimidines: Compounds like show moderate activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the 3-methylphenyl group’s steric bulk .
- Pyrido-Pyrimidines : The target compound’s dimethoxy groups may mimic tyrosine kinase inhibitors (e.g., imatinib analogs), though direct evidence is lacking .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridopyrimidine core linked to a dimethoxyphenyl group and an acetamide moiety. Its molecular formula is with a molecular weight of approximately 396.49 g/mol. The presence of sulfur in the structure may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that derivatives of pyridopyrimidine exhibit a range of biological activities, including anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
A study conducted by researchers evaluated the cytotoxic effects of several pyridopyrimidine derivatives, including the target compound. The MTT assay was employed to assess cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...} | MCF-7 | 15.5 |
| N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...} | HeLa | 12.8 |
| Control (Doxorubicin) | MCF-7 | 0.5 |
| Control (Doxorubicin) | HeLa | 0.3 |
The results indicated that the compound exhibited significant cytotoxicity against both cell lines, with lower IC50 values compared to conventional chemotherapeutics like Doxorubicin.
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, it is suggested that the compound may interfere with DNA synthesis and repair mechanisms through its interaction with topoisomerases or by inducing oxidative stress within the cells.
Case Studies
-
Study on Anticancer Activity :
A comprehensive study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer potential of pyridopyrimidine derivatives. The study found that compounds with electron-withdrawing groups demonstrated enhanced activity against cancer cell lines due to increased lipophilicity and improved cellular uptake . -
Mechanistic Insights :
Research published in Molecules detailed the interaction between pyridopyrimidine derivatives and cellular pathways involved in apoptosis. The study highlighted that these compounds could activate caspase pathways leading to programmed cell death in cancer cells .
Q & A
Basic: What are the key synthetic steps and characterization techniques for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyrido[2,3-d]pyrimidinone core via cyclization under reflux conditions using solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
- Step 2: Introduction of the sulfanylidene group via thiolation reactions, often requiring controlled temperatures (e.g., 60–80°C) and catalysts like potassium carbonate .
- Step 3: Acetamide coupling using 2-(3,4-dimethoxyphenyl)ethylamine, facilitated by coupling agents such as HATU or DCC in anhydrous solvents .
Characterization:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms proton environments and carbon frameworks. For example, the 4-oxo group typically resonates at δ 160–165 ppm in 13C NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹) .
Basic: What are the solubility and stability properties under laboratory conditions?
Answer:
Experimental data from analogous compounds (e.g., thieno[3,2-d]pyrimidines) suggest:
| Property | Value/Behavior |
|---|---|
| Solubility | Soluble in DMSO, ethanol; insoluble in H2O . |
| Stability | Stable at RT in dark, inert conditions; degrades under prolonged UV exposure or high humidity . |
| pH Sensitivity | Stable in neutral conditions; hydrolyzes in strong acidic/basic media (pH <3 or >10) . |
Methodological Note:
- Use lyophilization for long-term storage.
- Monitor stability via HPLC with UV detection (λ = 254 nm) .
Advanced: How can reaction yields be optimized during sulfanylidene group incorporation?
Answer:
Low yields (<50%) in thiolation steps often arise from competing side reactions (e.g., oxidation of -SH groups). Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiolating agents .
- Catalyst Screening: Transition-metal catalysts (e.g., CuI) improve regioselectivity .
- Atmosphere Control: Conduct reactions under nitrogen to prevent disulfide formation .
Case Study:
A 20% yield increase was achieved by replacing ethanol with DMF and adding 5 mol% CuI at 70°C .
Advanced: How to resolve contradictions in spectral data during structural confirmation?
Answer:
Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:
Cross-Validation: Compare experimental NMR with computational predictions (DFT calculations) .
Advanced Techniques:
- 2D NMR (HSQC, HMBC): Resolve ambiguous proton-carbon correlations, especially in aromatic regions .
- X-ray Crystallography: Definitive confirmation of stereochemistry and crystal packing .
Purity Assessment: Use HPLC-MS to rule out impurities >98% purity threshold .
Example: A disputed δ 7.2 ppm doublet in 1H NMR was resolved via HMBC, confirming it as a pyrimidine C-H rather than an aromatic contaminant .
Advanced: How to design structure-activity relationship (SAR) studies using structural analogs?
Answer:
Leverage analogs with modified substituents (Table 1) to explore pharmacophore requirements:
| Analog Structure | Key Modification | Biological Activity |
|---|---|---|
| Replacement of 3,4-dimethoxyphenyl with 4-fluorophenyl | Enhanced lipophilicity | 2-fold increase in kinase inhibition |
| Substitution of sulfanylidene with oxo group | Reduced cytotoxicity | Loss of apoptotic activity |
Methodology:
- In Silico Docking: Use software like AutoDock to predict binding modes to target proteins (e.g., EGFR kinase) .
- In Vitro Assays: Test analogs in dose-response curves (IC50 determination) against cancer cell lines (e.g., MCF-7) .
Advanced: What strategies mitigate low reproducibility in biological assays?
Answer:
Variability in bioactivity data (e.g., IC50 ± 20%) can arise from:
- Compound Aggregation: Use dynamic light scattering (DLS) to detect aggregates; add 0.01% Tween-80 to assays .
- Metabolic Instability: Pre-treat compounds with liver microsomes to identify rapid degradation .
- Batch Consistency: Ensure synthetic batches meet ≥95% purity (HPLC) and identical crystallization conditions .
Case Study: Reproducibility improved from 60% to 90% after standardizing DMSO stock solution storage at -80°C .
Advanced: How to address conflicting data in mechanism-of-action studies?
Answer:
Conflicting results (e.g., compound activating vs. inhibiting a pathway) require:
Target Deconvolution: Use siRNA knockdown or CRISPR-Cas9 to validate protein targets .
Pathway Mapping: Employ phosphoproteomics to identify downstream effectors .
Off-Target Screening: Profile against kinase panels (e.g., Eurofins DiscoverX) to rule out polypharmacology .
Example: A reported "apoptosis inducer" was later found to act via ROS generation, confirmed by NAC (antioxidant) rescue assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
